bleomycin B2 - 9060-10-0

bleomycin B2

Catalog Number: EVT-412422
CAS Number: 9060-10-0
Molecular Formula: C55H84N20O21S2
Molecular Weight: 1425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bleomycin B2 is one of the primary bleomycin species in bleomycin sulfate, a mixture of the sulfate salts of glycopeptide bleomycin A2 and B2 isolated from Streptomyces verticillus with potential antineoplastic activity. Bleomycin B2 forms complexes with iron that reduce molecular oxygen to superoxide and hydroxyl radicals which cause single- and double-stranded breaks in DNA; these reactive oxygen species also induce lipid peroxidation, carbohydrate oxidation, and alterations in prostaglandin synthesis and degradation.
A complex of related glycopeptide antibiotics from Streptomyces verticillus consisting of bleomycin A2 and B2. It inhibits DNA metabolism and is used as an antineoplastic, especially for solid tumors.
Overview

Bleomycin B2 is a glycopeptide antibiotic belonging to the bleomycin family, primarily produced by the bacterium Streptomyces verticillus. This compound is notable for its antitumor properties and is utilized in various cancer treatments, often in combination with other chemotherapeutic agents. Bleomycin B2, along with its counterpart bleomycin A2, is part of a mixture that exhibits a broad spectrum of activity against different types of malignancies, including testicular cancer, Hodgkin's lymphoma, and squamous cell carcinoma.

Source and Classification

Bleomycin B2 is classified as a secondary metabolite derived from microbial fermentation. The primary source of this compound is Streptomyces verticillus, which synthesizes bleomycin through a complex biosynthetic pathway involving various regulatory mechanisms. The classification of bleomycin B2 falls under the category of glycopeptide antibiotics, which are characterized by their glycosylated structures that contribute to their biological activity.

Synthesis Analysis

The synthesis of bleomycin B2 can be achieved through microbial fermentation processes. Recent advancements have focused on optimizing fermentation conditions to enhance yield. For instance, specific strains such as SB9026 have been engineered to improve production efficiency by manipulating growth conditions such as temperature, pH, and nutrient availability during fermentation .

Additionally, genetic engineering approaches have been employed to enhance the biosynthesis of bleomycin. Studies have shown that the addition of N-acetylglucosamine can significantly increase yields by modulating metabolic pathways involved in antibiotic production .

Molecular Structure Analysis

Bleomycin B2 has a complex molecular structure characterized by its glycopeptide nature. The molecular formula for bleomycin B2 is C55H80N41O21S, and it features multiple functional groups that contribute to its biological activity. The structure includes a peptide backbone linked to several sugar moieties, which are essential for its interaction with cellular targets.

The structural elucidation has been supported by various analytical techniques such as high-performance liquid chromatography combined with mass spectrometry (HPLC-QTOF-MS), which allows for precise identification and characterization of the compound in biological samples .

Chemical Reactions Analysis

Bleomycin B2 undergoes several chemical reactions that are crucial for its pharmacological activity. One key reaction involves the interaction with DNA, wherein bleomycin binds to DNA and induces strand breaks through oxidative mechanisms. This reaction is facilitated by the presence of metal ions, such as iron or copper, which play a critical role in generating reactive oxygen species that damage the DNA structure.

Potentiometric titration studies have indicated the presence of multiple ionizable groups within bleomycin B2, suggesting its ability to participate in various acid-base reactions . These chemical properties are vital for understanding its mechanism of action and optimizing its therapeutic applications.

Mechanism of Action

The mechanism of action of bleomycin B2 primarily revolves around its ability to bind to DNA and induce cytotoxic effects. Upon binding, bleomycin catalyzes the cleavage of DNA strands through oxidative damage mediated by metal ion complexes. This process leads to cell cycle arrest and ultimately triggers apoptosis in cancer cells.

Research indicates that the effectiveness of bleomycin B2 is influenced by its structural components; alterations in the glycosylation patterns can significantly affect its binding affinity and cytotoxicity . Quantitative data suggest that specific modifications can enhance its potency against certain cancer types.

Physical and Chemical Properties Analysis

Bleomycin B2 exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 1,200 Da.
  • Solubility: Soluble in water; solubility may vary based on pH.
  • Stability: Sensitive to light and heat; should be stored under controlled conditions.
  • pKa Values: Exhibits multiple pKa values indicating acidic and basic functional groups .

These properties are crucial for formulating effective drug delivery systems and ensuring stability during storage and administration.

Applications

Bleomycin B2 has significant applications in oncology due to its antitumor effects. It is commonly used in:

  • Cancer Treatment: Effective against testicular cancer, Hodgkin's lymphoma, and other solid tumors.
  • Combination Therapy: Often used in conjunction with other chemotherapeutic agents to enhance therapeutic outcomes.
  • Research Applications: Utilized in laboratory settings for studying DNA damage mechanisms and cellular responses to oxidative stress.

In addition to its established uses in cancer therapy, ongoing research continues to explore novel applications of bleomycin B2 in treating vascular anomalies and other medical conditions .

Structural and Chemical Characterization of Bleomycin B2

Molecular Architecture and Functional Domains

The molecular architecture of bleomycin B2 (C~55~H~84~N~20~O~21~S~2~; MW 1425.51 g/mol) comprises three functionally specialized domains that operate synergistically to enable DNA recognition, binding, and cleavage [ [2], [5], [9]]:

  • Metal-Binding Domain: This N-terminal region contains pyrimidine, imidazole, and β-hydroxyhistidine moieties that form a pentadentate coordination site essential for Fe(II)/Fe(III) or redox-inactive metal ions (e.g., Zn(II), Co(III)). The metal center activates molecular oxygen, generating reactive species responsible for hydrogen abstraction from DNA deoxyribose units [ [5], [6]].

  • DNA-Binding Domain: Centrally located, the bithiazole-thiazolinium moiety intercalates between DNA base pairs. This planar, aromatic system stabilizes drug-DNA complexes through π-π stacking interactions. The bithiazole's intercalation positions the C-terminal domain within the major groove for sequence-specific contacts [ [5], [10]].

  • Carbohydrate and C-Terminal Domain: The disaccharide unit (L-gulose-O-α-D-mannose) facilitates cellular uptake and intracellular trafficking. Critically, bleomycin B2 terminates in a cationic guanidinium group (unlike bleomycin A2's dimethylsulfonium). This positively charged tail forms electrostatic interactions with DNA phosphates and hydrogen bonds with nucleobases, significantly influencing DNA-binding affinity and sequence selectivity [ [6], [9]].

Table 1: Functional Domains of Bleomycin B2 and Their Roles

DomainKey Structural ComponentsPrimary FunctionExperimental Evidence
Metal-BindingPyrimidine, imidazole, β-hydroxyhistidine, secondary aminesMetal ion coordination and activation for DNA cleavageCo(III) complex crystal structures [ [5], [10]]; NMR studies of Zn(II) complexes [ [6]]
DNA-BindingBithiazole-thiazoliniumDNA intercalation and base stackingX-ray crystallography of intercalated complexes [ [5], [10]]; Fluorescent intercalator displacement [ [5]]
CarbohydrateL-gulose-O-α-D-mannose disaccharideCellular recognition and uptakeComparative cellular accumulation studies [ [2]]
C-Terminal TailGuanidinium cationElectrostatic DNA phosphate binding and sequence recognitionNMR chemical shift perturbations [ [6]]; Crystallographic contacts [ [10]]

Comparative Analysis with Bleomycin A2 and Other Congeners

Bleomycin B2 and A2 constitute the primary components of the clinical formulation Blenoxane®. Despite sharing identical metal-binding and carbohydrate domains and the bithiazole core, they diverge critically at their C-termini. This structural variation profoundly impacts their biophysical interactions with DNA and biological activities [ [5], [6], [8]]:

  • C-Terminal Chemistry: Bleomycin A2 features a dimethylsulfonium cation, while bleomycin B2 possesses a guanidinium group. The guanidinium group in B2 offers enhanced potential for forming bidentate hydrogen bonds with DNA bases and stronger electrostatic attraction to the polyanionic DNA backbone compared to the sterically hindered sulfonium of A2 [ [6], [10]].
  • DNA Intercalation Geometry: Crystallographic studies of Co(III)•BLM complexes bound to the 5'-TAGTT-3' DNA sequence reveal a fundamental difference in intercalation mode. The bithiazole moiety of B2 undergoes a 180° rotation ("flip") relative to its orientation in A2 complexes. This distinct rotation, directed by interactions involving the C-terminal tail, positions the tail differently within the major groove and potentially influences the accessibility of the activated metal complex to the DNA strand targeted for cleavage [ [5], [10]].
  • DNA Cleavage Efficiency: Direct biochemical assays using yeast DNA ligase mutants (minimizing repair interference) demonstrated that bleomycin B2 induces significantly more DNA strand breaks per unit concentration than bleomycin A2. This increased efficiency correlates directly with enhanced cytotoxicity against cancer cells [ [8]].
  • Plasma Protein Binding: Recent circular dichroism (CD) and fluorescence studies demonstrate that Blenoxane® (containing A2 and B2) and isolated bleomycin B2 bind human plasma proteins, particularly α~1~-acid glycoprotein (AGP), with higher affinity than human serum albumin (HSA). Crucially, AGP levels are elevated in cancer patients, potentially reducing the free fraction of active drug. While A2 and B2 exhibit similar binding thermodynamics to AGP, their dissociation constants (K~d~) differ subtly, which could influence pharmacokinetics and tumor delivery [ [2], [3]].

Table 2: Structural and Functional Comparison of Bleomycin B2 and A2

CharacteristicBleomycin B2Bleomycin A2Functional Consequence
C-Terminal GroupGuanidinium (+ charge, H-bond donor/acceptor capability)Dimethylsulfonium (+ charge, sterically bulky)B2 forms stronger H-bonds & electrostatic DNA contacts [ [6], [10]]
Bithiazole Orientation180° rotation ("flip") relative to A2Canonical orientationAlters DNA distortion & positioning of activated metal center [ [5], [10]]
DNA Cleavage EfficiencyHigher strand breaks per molecule [ [8]]Lower strand breaks per molecule [ [8]]B2 exhibits greater intrinsic genotoxicity
AGP Binding AffinityHigh (K~d~ ~ µM range) [ [2], [3]]High (K~d~ ~ µM range) [ [2], [3]]Potential reduction in free drug concentration in serum

Spectroscopic and Crystallographic Insights into Metal-Binding Sites

Understanding the coordination chemistry of bleomycin B2's metal-binding domain is paramount to elucidating its mechanism of DNA cleavage. Stable structural analogs, particularly the HOO-Co(III)•bleomycin B2 "green" complex, have been indispensable for structural characterization using X-ray crystallography and spectroscopy, avoiding the lability of the active Fe(II) state [ [5], [10]]:

  • Crystallographic Characterization: Co(III)•BLMB2 bound to duplex DNA (5'-TAGTT-3' sites) reveals critical details [ [5], [10]]:
  • The Co(III) ion is coordinated in a distorted octahedral geometry by the primary nitrogen donors of the metal-binding domain: the pyrimidine, imidazole, deprotonated amide, secondary amine, and the hydroperoxide (HOO⁻) ligand. This mimics the proposed structure of the activated Fe(III)-OOH species.
  • The bithiazole moiety is fully intercalated at the 5'-TpG-3' step, with the guanidinium tail extending into the major groove, forming specific hydrogen bonds with guanine (O6, N7) and thymine (O4) bases. This interaction network contributes to sequence specificity.
  • Comparison with partially bound structures (only bithiazole-tail intercalated) suggests a binding mechanism where intercalation precedes minor groove engagement by the metal-binding domain.
  • Spectroscopic Probes: Multiple techniques elucidate metal-binding and its consequences:
  • Circular Dichroism (CD) & Synchrotron Radiation CD (SRCD): Used to study conformational changes in plasma proteins (HSA, AGP) upon binding bleomycin B2. While B2 binding induces minor secondary structural changes in HSA, significant alterations occur in AGP, particularly in the near-UV region, indicative of perturbations around aromatic amino acids [ [2], [3]].
  • Nuclear Magnetic Resonance (NMR): ^1^H NMR studies of diamagnetic Zn(II)•BLMB2 bound to a DNA hairpin (5'-AGGCCTTTTGGCCT-3') show distinct chemical shift perturbations (CSPs) for DNA protons near the binding site compared to Zn(II)•BLMA2. These differences highlight the unique impact of the guanidinium tail on the local DNA structure and dynamics [ [6]].
  • Resonance Raman (RR): Studies on HOO-Co(III)•BLM models identify key vibrational modes, including ν(Co-OOH) and ν(O-OH), confirming the hydroperoxo ligation essential for mimicking the activated state [ [10]].

Structure-Activity Relationships (SAR) in DNA Cleavage Efficiency

The efficiency of bleomycin B2 in inducing DNA strand scission is governed by intricate structure-activity relationships (SAR), primarily centered on its ability to bind metals, interact with DNA, and generate reactive oxygen species [ [5], [6], [8], [10]]:

  • C-Terminal Tail Dictates DNA Binding Affinity and Specificity: The guanidinium group is the single most significant factor differentiating B2's activity from A2's. Its planar structure, positive charge delocalization, and ability to donate and accept multiple hydrogen bonds allow for stronger and more specific interactions within the DNA major groove compared to the sterically constrained dimethylsulfonium of A2. This enhanced binding translates directly to a higher local concentration of the drug at potential cleavage sites and more effective positioning of the activated metal complex [ [6], [10]].

  • Bithiazole Intercalation is Necessary but Not Sufficient: While intercalation of the bithiazole moiety is crucial for initial DNA binding and stabilization, the specific mode of intercalation influences cleavage efficiency. The crystallographically observed 180° rotation of the B2 bithiazole relative to A2 alters the trajectory of the linker connecting the bithiazole to the metal-binding domain. This rotation likely influences the orientation and proximity of the activated metal-hydroperoxide complex relative to the C4' hydrogen of deoxyribose, the primary target for abstraction [ [5], [10]].

  • Linkage Between DNA Binding and Metal Complex Activation: Efficient DNA cleavage requires not only strong binding but also the correct formation and positioning of the activated metal-oxo (or metal-hydroperoxo) species. The structure of the DNA-bound complex, particularly the interactions involving the C-terminal tail and the intercalated bithiazole, influences the geometry and reactivity of the metal-binding domain. Studies suggest that the binding energy provided by intercalation and tail interactions helps drive conformational changes that promote the formation of the catalytically competent complex [ [5], [10]].

  • Impact on Double-Strand Breaks (DSBs): DSBs are particularly cytotoxic lesions. The spatial organization of the bleomycin B2-DNA complex, influenced by the C-terminal tail and bithiazole orientation, may facilitate the positioning of a second activated bleomycin molecule on the opposite strand within a critical distance (~11-17 bp apart), promoting the formation of these highly deleterious DSBs [ [5]].

Table 3: Structure-Activity Relationships (SAR) Governing Bleomycin B2 DNA Cleavage

Structural FeatureRole in DNA Cleavage EfficiencyExperimental Support
Guanidinium C-TerminusEnhances DNA affinity via H-bonding & electrostatic interactions; influences sequence specificity & positioning of activated complex.Higher DNA breaks vs. A2 [ [8]]; Specific H-bonds in crystal structures [ [5], [10]]; NMR CSPs [ [6]]
Bithiazole 180° RotationAlters DNA distortion & spatial relationship between intercalated domain and metal center; may optimize active site for H-abstraction.Comparative crystallography of A2 & B2 bound to identical DNA sites [ [5], [10]]
Metal-Binding Domain IntegrityEssential for Fe binding/activation & O~2~ activation to generate ROS (•OH, O~2~⁻, ferryl).Inactive in metal-free form; Activity restored by Fe addition [ [1], [5]]
Disaccharide DomainModulates cellular uptake & intracellular distribution; may influence pharmacokinetics but minimal direct role in DNA cleavage.Reduced activity in deglyco-bleomycins [ [2]]

The structural and SAR data underscore bleomycin B2 as a highly optimized DNA cleavage agent. Its unique C-terminal guanidinium tail and the associated distinct intercalation geometry directly contribute to its enhanced DNA damaging efficiency compared to bleomycin A2, making it a critical component of the clinical Blenoxane® mixture and a fascinating model for DNA-targeted drug design.

Properties

CAS Number

9060-10-0

Product Name

bleomycin B2

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Molecular Formula

C55H84N20O21S2

Molecular Weight

1425.5 g/mol

InChI

InChI=1S/C55H84N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16-18,20-24,28-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1

InChI Key

NBLHOLNNKJBEDC-XOGQCRKLSA-N

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O

Synonyms

Bellon, Bléomycine
Bléomycine Bellon
Blanoxan
Blenoxane
BLEO cell
BLEO-cell
BLEOcell
Bleolem
Bleomicina
Bleomycin
Bleomycin A(2)
Bleomycin A2
Bleomycin B(2)
Bleomycin B2
Bleomycin Sulfate
Bleomycins
Bleomycinum Mack
Mack, Bleomycinum
Sulfate, Bleomycin

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O

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